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1-Bromo-2-chloroethane-d4

Catalog No.
S1771619
CAS No.
1219795-52-4
M.F
C2H4BrCl
M. Wt
147.432
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloroethane-d4

CAS Number

1219795-52-4

Product Name

1-Bromo-2-chloroethane-d4

IUPAC Name

1-bromo-2-chloro-1,1,2,2-tetradeuterioethane

Molecular Formula

C2H4BrCl

Molecular Weight

147.432

InChI

InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2

InChI Key

IBYHHJPAARCAIE-LNLMKGTHSA-N

SMILES

C(CBr)Cl

Synonyms

1-BROMO-2-CHLOROETHANE-D4
  • Mass Spectrometry: BCd4 is a valuable internal standard in mass spectrometry for quantifying unlabeled 1-bromo-2-chloroethane. Mass spectrometry is an analytical technique that separates and identifies molecules based on their mass-to-charge ratio. Since BCd4 has a slightly higher mass due to the presence of deuterium, it can be distinguished from unlabeled BC in the mass spectrum. This allows scientists to accurately determine the concentration of BC in a sample by comparing its signal to the signal of the known amount of BCd4 added as an internal standard [].

1-Bromo-2-chloroethane-d4 is a deuterated form of 1-bromo-2-chloroethane, where the hydrogen atoms in the ethane backbone are replaced with deuterium. This compound has the molecular formula C2H4BrClC_2H_4BrCl and a molecular weight of approximately 143.41 g/mol. It appears as a clear, colorless to slightly yellow liquid with a sweet chloroform-like odor and is slightly soluble in water (7 g/L at 20 °C) . The compound is primarily used in organic synthesis and as a solvent, and it has applications in various

BCED-d4 is not expected to have a specific mechanism of action as it's primarily used as a research tool. Its main function lies in its interaction with NMR spectroscopy.

BC is known to be a toxic, flammable, and irritant compound. Due to the structural similarity, BCED-d4 is likely to share these hazards. Specific data on BCED-d4's toxicity is limited, but it's advisable to handle it with similar precautions as BC:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.
Typical of haloalkanes, including:

  • Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles, leading to the formation of alcohols, amines, or ethers.
  • Elimination Reactions: Under strong bases, 1-bromo-2-chloroethane can undergo elimination to form alkenes.
  • Radical Reactions: It can also participate in radical substitution reactions due to the presence of halogen atoms .

These reactions are crucial for synthesizing more complex organic molecules.

1-Bromo-2-chloroethane-d4 is noted for its mutagenic properties, which means it can induce mutations in genetic material. This characteristic makes it relevant in studies concerning genetic damage and carcinogenicity. The compound's halogenated nature contributes to its reactivity with biological molecules, potentially leading to adverse effects on cellular processes .

The synthesis of 1-bromo-2-chloroethane-d4 typically involves:

  • Halogenation of Ethylene: Ethylene can be treated with bromine and chlorine under controlled conditions to introduce the halogen substituents.
  • Deuteration: The incorporation of deuterium can be achieved via exchange reactions with deuterated solvents or reagents during the halogenation process.

These methods ensure that the resulting compound retains the desired isotopic labeling for applications in research and analysis .

1-Bromo-2-chloroethane-d4 has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, particularly in the production of pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is used in laboratory settings for dissolving other compounds.
  • Analytical Chemistry: Its deuterated form is utilized in nuclear magnetic resonance spectroscopy to study molecular structures and dynamics .

Studies on 1-bromo-2-chloroethane-d4 focus on its interactions with biological systems and other chemical compounds. Research indicates that its mutagenic properties may lead to significant interactions with DNA, impacting genetic stability. Additionally, its reactivity with nucleophiles has been explored to understand how it participates in various synthetic pathways .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
1-BromoethaneC2H5BrC_2H_5BrSimpler structure without chlorine; more volatile
1-ChloroethaneC2H5ClC_2H_5ClLacks bromine; less reactive than 1-bromo-2-chloroethane
1-Bromo-1-chloroethaneC2H4BrClC_2H_4BrClDifferent halogen positioning affects reactivity
2-Bromoethyl chlorideC2H4BrClC_2H_4BrClStructural isomer; different properties due to positioning

The uniqueness of 1-bromo-2-chloroethane-d4 lies in its specific halogen arrangement and isotopic labeling, which influence its reactivity and applications in research compared to these similar compounds .

1-Bromo-2-chloroethane-d4 (C$$2$$D$$4$$BrCl) is a deuterated analog of 1-bromo-2-chloroethane, where four hydrogen atoms in the ethane backbone are replaced with deuterium (D). This isotopic substitution preserves the molecular framework while altering vibrational frequencies and bond strengths due to deuterium’s higher mass. The compound’s structure consists of a halogenated ethane chain with bromine and chlorine atoms at positions 1 and 2, respectively, and deuterium occupying all four hydrogen positions.

Deuterium labeling enhances the compound’s utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The increased mass of deuterium reduces spin relaxation rates, improving signal resolution in $$^2$$H NMR studies. Additionally, isotopic labeling enables precise tracking in metabolic and mechanistic studies, as deuterated compounds exhibit distinct fragmentation patterns in mass spectrometry.

Historical Context in Deuterated Compound Research

The development of deuterated compounds began in the 1930s following Harold Urey’s discovery of deuterium. Early applications focused on isotopic tracing in chemical reactions and metabolic pathways. By the 1960s, deuterated analogs of pharmaceuticals like morphine and tyramine were synthesized to study pharmacokinetics. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated the clinical potential of deuterium substitution in improving metabolic stability.

1-Bromo-2-chloroethane-d4 emerged as a research tool in the late 20th century, particularly for investigating halogenated alkane reactivity. Its synthesis capitalized on advances in deuteration techniques, such as catalytic exchange and halogenation of deuterated precursors.

Rotational Isomerism: Trans versus Gauche Conformers

The conformational landscape of 1-bromo-2-chloroethane-d4 is fundamentally governed by rotation about the central carbon-carbon bond, resulting in distinct rotational isomers that differ in their spatial arrangement of the halogen substituents [1] [2]. The molecule exhibits two primary conformational states: the trans (also referred to as anti) and gauche conformers, each representing distinct energy minima on the potential energy surface [3] [4].

In the trans conformer, the bromine and chlorine atoms adopt an antiperiplanar arrangement with a dihedral angle of approximately 180°, positioning the two halogen substituents on opposite sides of the carbon-carbon bond [2] [3]. This configuration minimizes direct steric interactions between the bulky halogen atoms while maximizing the separation distance between their electron clouds. Conversely, the gauche conformers feature the halogen substituents in a synclinal orientation with dihedral angles of approximately ±60°, bringing the bromine and chlorine atoms into closer spatial proximity [1] [3].

Theoretical calculations using second-order Møller-Plesset perturbation theory with the 6-311++G(d,p) basis set have established that the trans conformer represents the global energy minimum for 1-bromo-2-chloroethane [3]. The energy difference between the trans and gauche conformers (ΔEtg) has been determined to be 7.08 kJ/mol at the MP2/6-311++G(d,p) level of theory, with the trans form being energetically favored [3]. This preference for the trans configuration can be attributed to the minimization of unfavorable dipole-dipole interactions and steric repulsion between the electronegative halogen substituents [2] [3].

The conformational preference is further supported by gas-phase electron diffraction studies and vibrational spectroscopy investigations, which consistently demonstrate a predominance of the trans conformer under standard conditions [2] [4]. The trans/gauche population ratio at room temperature is estimated to be approximately 3:1, reflecting the thermodynamic stability advantage of the antiperiplanar arrangement [2].

Temperature-Dependent Conformational Equilibria

The conformational equilibrium between trans and gauche forms of 1-bromo-2-chloroethane-d4 exhibits pronounced temperature dependence, governed by the underlying thermodynamic parameters that characterize the interconversion process [2] [5]. The temperature-dependent behavior reflects the competing contributions of enthalpy and entropy to the Gibbs free energy difference between conformational states.

Experimental investigations using Raman spectroscopy and ultrasonic relaxation techniques have provided quantitative insights into the thermodynamic parameters governing conformational equilibria [2]. The enthalpy difference between trans and gauche conformers has been determined to be comparable to that observed for 1,2-dichloroethane, indicating similar energetic barriers to conformational interconversion [2]. However, both the volume difference and entropy difference between conformers are notably smaller compared to other 1,2-dihaloethane derivatives, suggesting reduced conformational flexibility [2].

As temperature decreases, the Boltzmann distribution increasingly favors the thermodynamically more stable trans conformer, leading to a progressive increase in the trans population [5]. This temperature-dependent shift reflects the dominance of enthalpic contributions over entropic effects at lower temperatures, where thermal energy becomes insufficient to populate the higher-energy gauche states significantly [2].

The activation energy for conformational interconversion has been estimated to be in the range of 15-20 kJ/mol, based on rotational barrier measurements and theoretical calculations [6] [7]. This barrier height facilitates rapid conformational exchange on the molecular timescale at ambient temperatures while maintaining distinct conformational preferences [2].

Temperature-dependent studies reveal that the entropy difference between conformers is relatively small, contributing minimally to the overall conformational preference [2]. This characteristic distinguishes 1-bromo-2-chloroethane from other dihaloethane derivatives where entropic effects play more significant roles in determining conformational equilibria [2].

Zeolite Host-Guest Interactions and Confinement Effects

The conformational behavior of 1-bromo-2-chloroethane-d4 undergoes dramatic modifications when confined within zeolite microporous environments, demonstrating the profound influence of host-guest interactions on molecular conformational dynamics [1] [5]. Systematic investigations using Fourier-transform Raman spectroscopy combined with thermogravimetric analysis have revealed that the conformational preferences and dynamic behavior are strongly influenced by multiple zeolite framework characteristics [1] [5].

Framework topology emerges as a critical determinant of conformational selectivity [1] [5]. In siliceous zeolites such as silicalite-1 and siliceous Y (Si-Y), the anti population increases significantly relative to the pure liquid phase upon initial loading at room temperature [1] [5]. This enhancement reflects the preferential stabilization of the extended trans conformer within the microporous cavities, where the linear arrangement optimizes van der Waals contacts with the framework walls [8].

The silicon to aluminum ratio profoundly affects conformational equilibria through its influence on framework polarity and charge distribution [1] [5]. Siliceous frameworks with high Si/Al ratios favor the anti conformer due to the predominantly dispersive interactions that stabilize extended molecular configurations [1] [8]. The absence of charge-balancing cations in purely siliceous materials eliminates specific electrostatic interactions that might otherwise perturb conformational preferences [1].

Extra-framework cations introduce dramatic conformational selectivity changes [1] [5]. Zeolites containing charge-balancing cations, including Na-Y and zeolite L, exhibit an almost exclusive preference for the gauche conformer at room temperature [1] [5]. This remarkable selectivity reversal arises from specific cation-molecule interactions where the gauche configuration optimizes electrostatic contacts between the halogen atoms and the positively charged cations [1] [8].

Temperature-dependent studies within zeolite hosts reveal framework-specific conformational switching behavior [1] [5]. In silicalite-1, lowering temperature results in a continued increase in anti population, consistent with enhanced enthalpic stabilization of the extended conformer [1]. Conversely, within Si-Y zeolite, the conformational equilibrium shifts toward the gauche conformer upon temperature reduction, indicating a complex interplay between framework geometry and thermal effects [1] [5].

The invariant conformational populations observed in cation-containing zeolites at low temperatures suggest that specific binding sites dominate over thermal effects [1] [5]. The strong electrostatic interactions between guest molecules and extra-framework cations effectively lock the molecules into preferred orientations, minimizing temperature-dependent conformational redistribution [1].

Confinement effects within zeolite micropores introduce significant perturbations to the intrinsic conformational energy landscape [8]. The restricted void space imposes geometric constraints that can stabilize conformers that would be energetically unfavorable in the gas phase [8]. The tight confinement observed in smaller pore zeolites preferentially stabilizes compact gauche conformers, while looser confinement in larger pore systems may accommodate the extended trans configuration [8].

Van der Waals stabilization between the confined molecule and zeolite framework plays a crucial role in determining conformational preferences [8]. The extended trans conformer maximizes surface contact with framework walls in larger pores, leading to enhanced stabilization through dispersive interactions [8]. The optimal host-guest fit varies with temperature, as enthalpic stabilization from tight confinement competes with entropic penalties from restricted molecular motion [8].

XLogP3

1.6

Dates

Last modified: 04-14-2024

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